HLCL-61 hydrochloride

Overview

Description

HLCL-61 hydrochloride is a first-in-class inhibitor of protein arginine methyltransferase 5 (PRMT5) . It is a potent and selective PRMT5 inhibitor used for the treatment of acute myeloid leukemia .

Molecular Structure Analysis

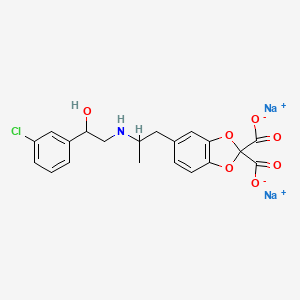

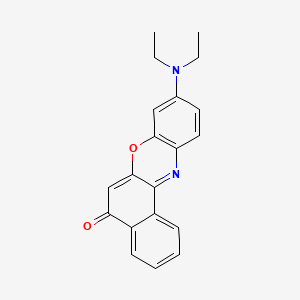

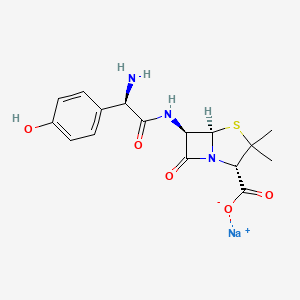

The molecular formula of HLCL-61 hydrochloride is C23H24N2O.HCl . The molecular weight is 380.91 . The structure includes a carbazole ring attached to an ethylamine group and a benzene ring with a methoxy group .Physical And Chemical Properties Analysis

The physical and chemical properties of HLCL-61 hydrochloride include a molecular weight of 380.91 and a molecular formula of C23H24N2O.HCl . It is a crystalline solid .Scientific Research Applications

Acute Myeloid Leukemia (AML) Treatment

HLCL-61 hydrochloride is known to inhibit the growth of multiple AML cell lines and patient-derived tumor samples. It acts as an inhibitor of protein arginine methyltransferase 5 (PRMT5), which is crucial for the survival of AML cells .

PRMT5 Inhibition

As a potent and selective inhibitor of PRMT5, HLCL-61 hydrochloride shows no inhibitory activity against other PRMT family members like PRMT1, PRMT4, and PRMT7. This selectivity makes it a valuable tool for studying the role of PRMT5 in various biological processes .

Myeloid Differentiation

HLCL-61 induces myeloid differentiation of THP-1 cells, which is a human monocytic cell line used in scientific research. It increases CD11b expression in a dose-dependent manner, which is indicative of myeloid differentiation .

miR-29b mRNA Expression

This compound also increases the expression of miR-29b mRNA, leading to a significant decrease in FLT3 activity in THP-1 cells expressing an FLT3 luciferase reporter. This suggests potential applications in regulating gene expression through microRNA .

Histone Methylation Modulation

HLCL-61 hydrochloride effectively inhibits symmetric arginine dimethylation (me2) of histones H3 and H4 in AML samples. This modulation of histone methylation can have implications for epigenetic research and therapy .

Protein Arginine Methyltransferase Study

By inhibiting PRMT5, HLCL-61 hydrochloride serves as a tool for studying the function and regulation of protein arginine methyltransferases, which are involved in various cellular processes including signal transduction, gene expression, and DNA repair .

Mechanism of Action

Target of Action

HLCL-61 hydrochloride is a first-in-class inhibitor of protein arginine methyltransferase 5 (PRMT5) . PRMT5 is a key enzyme involved in the methylation of arginine residues on histone proteins, which plays a crucial role in gene expression regulation .

Mode of Action

HLCL-61 hydrochloride selectively inhibits PRMT5 . By inhibiting PRMT5, HLCL-61 hydrochloride prevents the methylation of arginine residues on histone proteins, thereby affecting the transcriptional activity of genes regulated by these modifications .

Biochemical Pathways

The inhibition of PRMT5 by HLCL-61 hydrochloride affects the symmetric dimethylation (me2) of histones H3 and H4 . This alteration in histone methylation status can lead to changes in gene expression, particularly those genes involved in cell growth and proliferation .

Pharmacokinetics

It’s known that hlcl-61 hydrochloride is soluble in dmso , which is commonly used as a solvent in biological studies and could potentially influence its bioavailability.

Result of Action

HLCL-61 hydrochloride has been shown to reduce cell growth in a dose-dependent manner in various cell lines, including MV4-11 cells, THP-1 cells, FLT3-WT blast, and FLT3-ITD blast . It also shows effective inhibition of symmetric arginine dimethylation (me2) of histones H3 and H4 in acute myeloid leukemia (AML) samples .

Safety and Hazards

HLCL-61 hydrochloride is highly toxic if ingested . It may cause respiratory tract irritation if inhaled, skin irritation if absorbed through the skin, and eye irritation . It is recommended to avoid breathing dust/fumes/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name |

1-(9-ethylcarbazol-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O.ClH/c1-3-25-21-10-6-5-9-19(21)20-14-17(12-13-22(20)25)15-24-16-18-8-4-7-11-23(18)26-2;/h4-14,24H,3,15-16H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYAVCNMZZKTEGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)CNCC3=CC=CC=C3OC)C4=CC=CC=C41.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

HLCL-61 hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate](/img/structure/B1663513.png)

![methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1663520.png)

![3-[[6-(3-Aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol](/img/structure/B1663528.png)